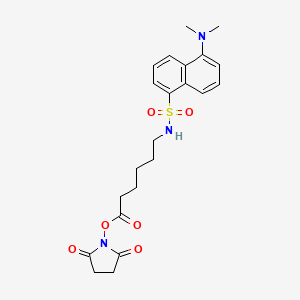

α-(DMNB-Caged) L-aspartic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

α-(DMNB-Caged) L-aspartic acid, also known as L-Aspartic acid, α-(4,5-dimethoxy-2-nitrobenzyl)ester, hydrochloride, is a photosensitive compound. It plays a pivotal role in controlled drug release mechanisms through photoactivation. This innovative substance is paramount in scientific investigations exploring precise and efficient drug delivery methods for neurological ailment treatment.

Vorbereitungsmethoden

The synthesis of α-(DMNB-Caged) L-aspartic acid involves the esterification of L-aspartic acid with 4,5-dimethoxy-2-nitrobenzyl chloride. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the product through stringent quality control measures.

Analyse Chemischer Reaktionen

α-(DMNB-Caged) L-aspartic acid undergoes several types of chemical reactions, including:

Photolysis: Upon exposure to light, the compound releases the active L-aspartic acid, making it useful in controlled drug release applications.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and 4,5-dimethoxy-2-nitrobenzyl alcohol.

Substitution Reactions: The nitro group in the benzyl moiety can undergo nucleophilic substitution reactions, leading to various derivatives.

Common reagents and conditions used in these reactions include light sources for photolysis, acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed from these reactions are L-aspartic acid and derivatives of 4,5-dimethoxy-2-nitrobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

α-(DMNB-Caged) L-aspartic acid has several scientific research applications, including:

Chemistry: Used as a photosensitive protecting group in organic synthesis, allowing for the controlled release of L-aspartic acid upon exposure to light.

Biology: Employed in studies of neurotransmitter release and synaptic function, as it can be used to precisely control the release of L-aspartic acid in neuronal cells.

Medicine: Investigated for its potential in controlled drug delivery systems, particularly for neurological disorders where precise timing and localization of drug release are crucial.

Industry: Utilized in the development of advanced materials and coatings that respond to light, enabling innovative applications in various fields.

Wirkmechanismus

The mechanism of action of α-(DMNB-Caged) L-aspartic acid involves photoactivation. Upon exposure to light, the compound undergoes a photolytic reaction, breaking the ester bond and releasing the active L-aspartic acid. This process allows for precise spatial and temporal control of L-aspartic acid release, making it valuable in research and therapeutic applications. The molecular targets and pathways involved include the activation of L-aspartic acid receptors and subsequent signaling cascades in neuronal cells.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to α-(DMNB-Caged) L-aspartic acid include other caged compounds such as:

α-(MNB-Caged) L-glutamic acid: Another photosensitive compound used for controlled release of L-glutamic acid.

α-(CNB-Caged) L-serine: Used for controlled release of L-serine in biological studies.

α-(DMNB-Caged) L-glutamic acid: Similar to this compound but releases L-glutamic acid instead.

The uniqueness of this compound lies in its specific application for the controlled release of L-aspartic acid, which is crucial for studies involving this particular amino acid and its role in neurological functions.

Eigenschaften

CAS-Nummer |

216299-44-4 |

|---|---|

Molekularformel |

C13H17ClN2O8 |

Molekulargewicht |

364.47 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B1147839.png)

![(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B1147846.png)